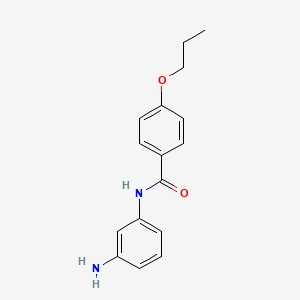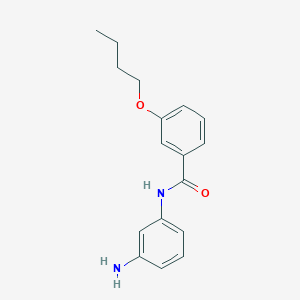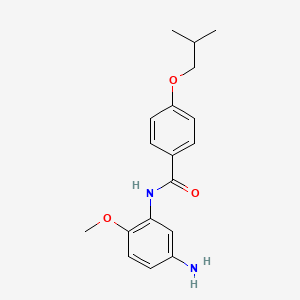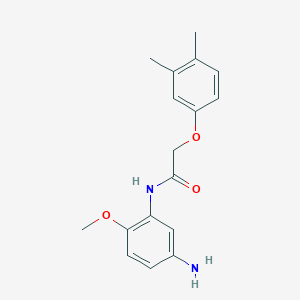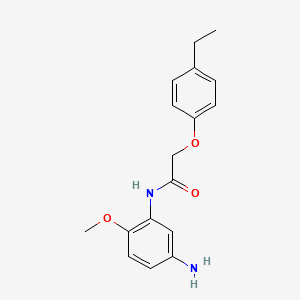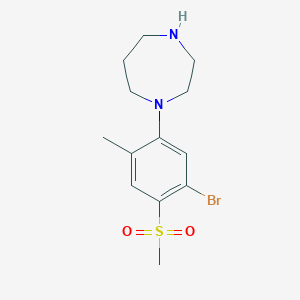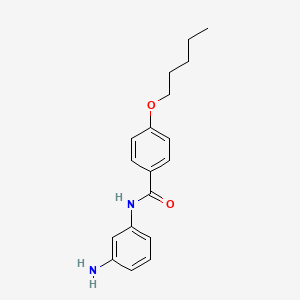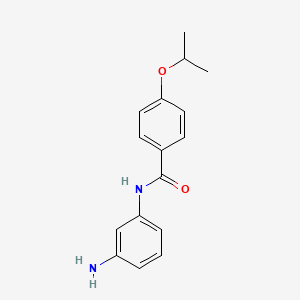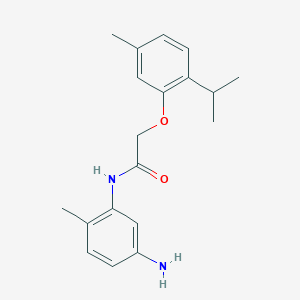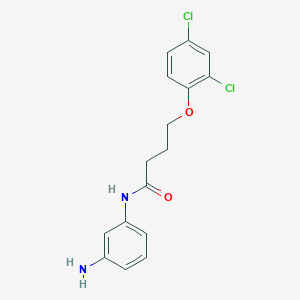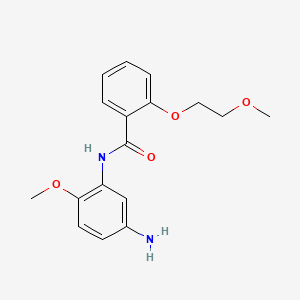
N-(5-Amino-2-methoxyphenyl)-2-(2-methoxyethoxy)-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Amino-2-methoxyphenyl)-2-(2-methoxyethoxy)-benzamide, also known as NAMMEB, is a benzamide derivative of the amino acid methionine. It is a synthetic compound with a wide range of applications in scientific research. NAMMEB has been used in a variety of studies, including those focused on drug delivery, gene expression, and enzyme activity. NAMMEB has been found to be an effective inhibitor of certain enzymes, and its ability to modulate gene expression has been demonstrated in a number of cell lines.
Mechanism of Action
N-(5-Amino-2-methoxyphenyl)-2-(2-methoxyethoxy)-benzamide works by binding to the active site of an enzyme, inhibiting its activity. It has been shown to be an effective inhibitor of certain enzymes, including caspase-3 and caspase-7. N-(5-Amino-2-methoxyphenyl)-2-(2-methoxyethoxy)-benzamide also modulates gene expression by binding to certain transcription factors, such as NF-κB.
Biochemical and Physiological Effects
N-(5-Amino-2-methoxyphenyl)-2-(2-methoxyethoxy)-benzamide has been found to have a variety of biochemical and physiological effects. It has been shown to modulate gene expression, inhibit certain enzymes, and modulate cell viability in response to various drugs and environmental stressors. N-(5-Amino-2-methoxyphenyl)-2-(2-methoxyethoxy)-benzamide has also been found to be effective in treating certain types of cancer.
Advantages and Limitations for Lab Experiments
N-(5-Amino-2-methoxyphenyl)-2-(2-methoxyethoxy)-benzamide has a number of advantages for use in lab experiments. It is a synthetic compound, so it is easy to obtain and use in experiments. It is also relatively stable and can be stored for long periods of time. N-(5-Amino-2-methoxyphenyl)-2-(2-methoxyethoxy)-benzamide is also relatively non-toxic and has a low cost. However, it is important to note that N-(5-Amino-2-methoxyphenyl)-2-(2-methoxyethoxy)-benzamide can be toxic at high doses and should be used with caution.
Future Directions
N-(5-Amino-2-methoxyphenyl)-2-(2-methoxyethoxy)-benzamide has a wide range of applications in scientific research and has shown potential for use in a variety of medical treatments. Future research should focus on further exploring the potential applications of N-(5-Amino-2-methoxyphenyl)-2-(2-methoxyethoxy)-benzamide, such as its ability to modulate gene expression and inhibit enzymes. Additionally, research should focus on determining the optimal dosage and formulation of N-(5-Amino-2-methoxyphenyl)-2-(2-methoxyethoxy)-benzamide for various applications. Other potential areas of research include further exploring the effects of N-(5-Amino-2-methoxyphenyl)-2-(2-methoxyethoxy)-benzamide on cell viability and exploring the potential of N-(5-Amino-2-methoxyphenyl)-2-(2-methoxyethoxy)-benzamide for use in drug delivery systems.
Synthesis Methods
N-(5-Amino-2-methoxyphenyl)-2-(2-methoxyethoxy)-benzamide is synthesized by a two-step reaction. The first step involves the reaction of 5-amino-2-methoxyphenyl-2-methoxyethanol with benzoyl chloride in the presence of a base. The second step involves the reaction of the resulting intermediate with sodium hydroxide. The product is then purified by recrystallization.
Scientific Research Applications
N-(5-Amino-2-methoxyphenyl)-2-(2-methoxyethoxy)-benzamide has a wide range of applications in scientific research. It has been used in studies focused on drug delivery, gene expression, and enzyme activity. N-(5-Amino-2-methoxyphenyl)-2-(2-methoxyethoxy)-benzamide has been found to be an effective inhibitor of certain enzymes, and its ability to modulate gene expression has been demonstrated in a number of cell lines. N-(5-Amino-2-methoxyphenyl)-2-(2-methoxyethoxy)-benzamide has also been used to study the effects of various drugs on cell viability, and it has been used to study the effects of environmental stressors on cell viability.
properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-(2-methoxyethoxy)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-21-9-10-23-15-6-4-3-5-13(15)17(20)19-14-11-12(18)7-8-16(14)22-2/h3-8,11H,9-10,18H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIKAQUSHVGSJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methoxyphenyl)-2-(2-methoxyethoxy)-benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Fluoro-4-phenylsulfonyl)phenyl]-homopiperazine](/img/structure/B1384954.png)
